REACTION_CXSMILES
|
O[CH2:2][C:3]1[N:4]([CH2:8][CH:9]([CH3:11])[CH3:10])[CH:5]=[CH:6][N:7]=1.S(Cl)([Cl:14])=O>>[ClH:14].[Cl:14][CH2:2][C:3]1[N:4]([CH2:8][CH:9]([CH3:11])[CH3:10])[CH:5]=[CH:6][N:7]=1 |f:2.3|
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Name
|
|
Quantity
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2.4 g
|
Type
|
reactant
|
Smiles
|
OCC=1N(C=CN1)CC(C)C
|
Name
|
|
Quantity
|
24 mL
|
Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to be at room temperature
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Type
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DISTILLATION
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Details
|
The solvent was distilled off under reduced pressure
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Type
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CUSTOM
|
Details
|
the obtained residue was recrystallized from methanol-ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCC=1N(C=CN1)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.17 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |